N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound featuring a pyridine ring substituted with a furan moiety and a benzamide group substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the pyridine and thiophene derivatives. The furan and thiophene rings are often introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the amide bond between the pyridine derivative and the benzamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form pyridine derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce various functional groups onto the pyridine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using electrophiles like bromine or nitric acid, and nucleophiles like ammonia or amines.
Major Products Formed:
Sulfoxides and sulfones from the oxidation of thiophene.
Reduced pyridine derivatives from the reduction of pyridine.
Various substituted pyridine and thiophene derivatives from substitution reactions.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate.
Biology: The biological activity of this compound can be explored for potential therapeutic applications. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Medicine: Research into the medicinal properties of this compound could lead to the development of new drugs. Its structural complexity and potential biological activity make it a candidate for drug discovery and development.
Industry: In material science, this compound could be used in the design of new materials with specific properties, such as conductivity or stability. Its incorporation into polymers or other materials could enhance their performance.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide exerts its effects would depend on its biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to its biological effects.
Comparison with Similar Compounds
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)acetamide
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)ethanamide
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)propanamide
Uniqueness: N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide stands out due to its specific structural features, such as the presence of both furan and thiophene rings, which may confer unique chemical and biological properties compared to similar compounds.
This compound's diverse applications and potential for further research make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-21(17-7-5-16(6-8-17)20-4-2-10-26-20)23-13-15-11-18(14-22-12-15)19-3-1-9-25-19/h1-12,14H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUHRLJWBDOPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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